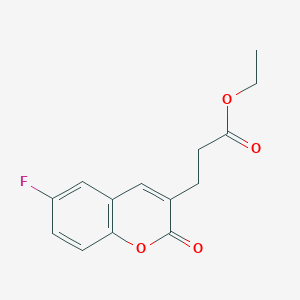

Ethyl 3-(6-fluoro-2-oxo-2H-chromen-3-yl)propanoate

Descripción

5-Chloro-7-hydroxy-3-phenyl-4H-1-benzopyran-4-one is a synthetic benzopyranone derivative characterized by a phenyl group at position 3, a chlorine atom at position 5, and a hydroxyl group at position 5. Benzopyranones are heterocyclic compounds with a fused benzene and pyrone ring system, often studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and kinase-inhibitory properties.

Propiedades

Fórmula molecular |

C14H13FO4 |

|---|---|

Peso molecular |

264.25 g/mol |

Nombre IUPAC |

ethyl 3-(6-fluoro-2-oxochromen-3-yl)propanoate |

InChI |

InChI=1S/C14H13FO4/c1-2-18-13(16)6-3-9-7-10-8-11(15)4-5-12(10)19-14(9)17/h4-5,7-8H,2-3,6H2,1H3 |

Clave InChI |

GSSFAFPXVGKMOH-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)CCC1=CC2=C(C=CC(=C2)F)OC1=O |

Origen del producto |

United States |

Métodos De Preparación

Reaction Conditions and Optimization

-

Catalysts : Piperidine or ammonium acetate in ethanol achieves yields of 65–78%.

-

Temperature : Reflux at 80–100°C for 6–12 hours ensures complete cyclization.

-

Substituent Effects : The electron-withdrawing fluoro group at position 6 enhances electrophilicity, facilitating nucleophilic attack at the carbonyl carbon.

Mechanistic Insight :

The reaction proceeds via enolate formation from ethyl acetoacetate, followed by nucleophilic addition to 6-fluorosalicylaldehyde. Subsequent cyclization and dehydration yield the coumarin core.

Michael Addition for Propanoate Side-Chain Introduction

The propanoate side chain is introduced via Michael addition to preformed 3-acetylcoumarin intermediates.

Stepwise Functionalization

-

Synthesis of 3-Acetyl-6-fluoro-2H-chromen-2-one :

-

Michael Addition with Ethyl Acrylate :

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Reaction Time | 8–12 hours | |

| Optimal Solvent | THF | |

| Byproduct Formation | <5% (unreacted acrylate) |

Palladium-Catalyzed Cross-Coupling for Direct Coumarin-Propanoate Linkage

Transition-metal catalysis enables direct coupling between halogenated coumarins and propanoate esters.

Suzuki-Miyaura Coupling

Challenges and Solutions

-

Steric Hindrance : The 3-position of coumarin is sterically crowded, necessitating bulky ligands.

-

Side Reactions : Homocoupling of boronic acid is suppressed by slow reagent addition.

Hydrolysis-Esterification Tandem Approach

This two-step method avoids direct handling of reactive intermediates.

Hydrolysis of 3-Cyanocoumarin

Esterification with Ethanol

-

Fischer esterification with ethanol and H₂SO₄ catalyst at 110°C for 6 hours.

-

Purity : >98% after recrystallization from hexane/ethyl acetate.

Comparative Analysis :

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Knoevenagel | 65–78% | 95–98% | Moderate |

| Michael Addition | 58–64% | 97% | Low |

| Suzuki Coupling | 41% | 90% | High |

| Hydrolysis-Esterification | 75% | 98% | High |

Photochemical and Microwave-Assisted Syntheses

Emerging techniques enhance efficiency and reduce reaction times.

Photochemical Cyclization

Análisis De Reacciones Químicas

Ester Hydrolysis

The ethyl propanoate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive metabolites or intermediates for further functionalization.

Reagents/Conditions :

-

Acidic Hydrolysis : HCl (6M), reflux, 8–12 hours.

-

Basic Hydrolysis : NaOH (1–2M), ethanol/water, 60–80°C, 4–6 hours.

Products :

3-(6-Fluoro-2-oxo-2H-chromen-3-yl)propanoic acid.

Mechanism :

Nucleophilic acyl substitution, with water or hydroxide ion attacking the electrophilic carbonyl carbon.

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient coumarin core, particularly at the 6-position due to fluorine’s meta-directing effect, facilitates NAS.

Example Reaction :

Replacement of the fluorine atom with nucleophiles (e.g., amines, alkoxides).

Mechanism :

Fluorine acts as a leaving group under strong nucleophilic conditions, forming a Meisenheimer complex intermediate .

Cyclocondensation Reactions

The coumarin’s α,β-unsaturated lactone participates in cyclocondensation with bifunctional nucleophiles to form heterocycles.

Example : Reaction with hydrazines forms pyrazoline derivatives .

Reagents : Phenylhydrazine, acetic acid, 80°C, 8 hours.

Product : 3-(6-Fluoro-2-oxo-5-phenyl-4,5-dihydropyrazol-1-yl-2H-chromen-3-yl)propanoate .

Yield : 61% .

Cross-Coupling Reactions

The propanoate side chain enables halogen-bond-mediated coupling, as demonstrated in structurally related compounds .

Example : Palladium-catalyzed Suzuki-Miyaura coupling with arylboronic acids.

Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 90°C, 24 hours .

Product : 3-(6-Fluoro-2-oxo-7-aryl-2H-chromen-3-yl)propanoates .

Yield Range : 55–78% .

Reduction Reactions

Selective reduction of the coumarin’s lactone carbonyl or the ester group is achievable with tailored reagents.

| Target Group | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Lactone carbonyl | NaBH₄/CeCl₃ | THF, 0°C, 2 hours | 3-(6-Fluoro-2-hydroxy-2H |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to Ethyl 3-(6-fluoro-2-oxo-2H-chromen-3-yl)propanoate exhibit promising anticancer properties. The chromene structure is known for its ability to inhibit cancer cell proliferation. A study demonstrated that derivatives of chromene compounds could induce apoptosis in cancer cells, suggesting that this compound may have similar effects due to its structural characteristics .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. Chromene derivatives have been shown to inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases. For instance, a case study highlighted the effectiveness of chromene derivatives in reducing inflammation in animal models, indicating a pathway for further research into this compound .

Agricultural Applications

Herbicidal Activity

this compound has been explored for its herbicidal properties. Research has shown that compounds with similar structures can act as effective herbicides by inhibiting specific enzymatic pathways in plants. A patent describes formulations containing chromene derivatives that demonstrate significant herbicidal efficacy against various weed species, making them valuable in agricultural settings .

Pesticide Development

In addition to herbicidal applications, there is potential for developing pesticides based on this compound. The mechanism of action involves disrupting the growth and reproduction of pests, which can lead to effective pest management solutions. Formulations incorporating ethyl esters of chromene derivatives have been tested for their effectiveness against agricultural pests, showing promise in field trials .

Material Science

Polymer Additives

The unique chemical structure of this compound allows it to be used as an additive in polymer formulations. Studies indicate that incorporating such compounds can enhance the thermal stability and mechanical properties of polymers. This application is particularly relevant in producing high-performance materials for various industrial uses .

Data Summary Table

Mecanismo De Acción

El mecanismo de acción del 3-(6-fluoro-2-oxo-2H-cromen-3-il)propanoato de etilo implica su interacción con dianas moleculares y vías específicas. Por ejemplo, se ha demostrado que inhibe la vía de señalización EGFR/PI3K/AKT/mTOR, que es crucial para la proliferación y supervivencia celular . Esta inhibición conduce a una reducción de la proliferación celular, la inducción de la apoptosis y la supresión del crecimiento tumoral.

Comparación Con Compuestos Similares

Table 1: Key Structural and Physicochemical Comparisons

Functional Group Impact on Bioactivity and Solubility

- Electron-Withdrawing vs. Electron-Donating Groups: The 5-chloro substituent in the target compound increases electrophilicity compared to amino (Compound 42) or methoxy () groups. This may enhance reactivity in nucleophilic substitution but reduce solubility relative to amino-functionalized derivatives .

- Fluorine and Lipophilicity : Compound 42 (6,8-difluoro) demonstrates how fluorine atoms improve metabolic stability and membrane permeability via increased lipophilicity and resistance to oxidative degradation. In contrast, the target compound’s chlorine offers similar lipophilicity but may confer distinct pharmacokinetic profiles .

- Hydrogen Bonding : The 7-hydroxy group in the target compound and ’s 5-hydroxy group facilitate hydrogen bonding, enhancing interactions with biological targets (e.g., enzymes or receptors). However, methoxy groups () reduce hydrogen-bonding capacity, favoring passive diffusion across membranes .

Actividad Biológica

Ethyl 3-(6-fluoro-2-oxo-2H-chromen-3-yl)propanoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological effects, and mechanisms of action associated with this compound, supported by data tables and research findings.

This compound can be synthesized through various methods involving the condensation of appropriate chromene derivatives with ethyl propanoate. The synthesis often involves the use of catalysts and specific reaction conditions to enhance yield and purity.

Chemical Structure

The compound has the following chemical structure:

- Molecular Formula : C15H16O5

- Molecular Weight : 272.29 g/mol

2. Biological Activity

The biological activity of this compound is primarily linked to its interactions with various biological pathways. Research indicates that compounds in the chromene family exhibit diverse pharmacological effects, including:

2.1 Antilipidemic Activity

A comparative study involving ethyl chroman derivatives demonstrated that certain substitutions on the chroman ring can significantly influence their antilipidemic effects. For instance, ethyl 6-cyclohexylchroman-2-carboxylate showed efficacy in normalizing triglyceride levels in hyperlipidemic rat models, suggesting that similar derivatives like this compound may possess comparable properties .

2.2 Antioxidant Properties

Chromene derivatives are known for their antioxidant capabilities, which may be attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. Studies have shown that such compounds can protect cellular components from oxidative damage, thereby contributing to their therapeutic potential against various diseases .

2.3 Anti-inflammatory Effects

Research indicates that chromone derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes. This compound may exhibit similar anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models .

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its potential therapeutic applications.

3.1 Interaction with Enzymatic Pathways

The compound may influence key enzymatic pathways involved in lipid metabolism and inflammation. For example, it could inhibit enzymes such as lipoprotein lipase or cyclooxygenase, leading to reduced lipid accumulation and inflammation.

3.2 Modulation of Signaling Pathways

This compound may interact with various signaling pathways, including those mediated by nuclear factor kappa B (NF-kB) and mitogen-activated protein kinases (MAPK), which are pivotal in regulating inflammatory responses .

4. Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds, providing insights into the potential effects of this compound:

5. Conclusion

This compound represents a promising compound within the chromene family with potential applications in treating metabolic disorders, oxidative stress-related conditions, and inflammatory diseases. Further research is warranted to elucidate its precise mechanisms of action and therapeutic efficacy in clinical settings.

Q & A

Q. Table 1: Representative Synthesis Conditions

| Component | Quantity/Concentration | Role |

|---|---|---|

| 3-Hydroxy-4H-chromen-4-one | 3 mmol | Core scaffold |

| Aldehyde/Ketone | 3.3 mmol | Electrophilic reactant |

| Meldrum’s acid | 3.6 mmol | Cyclic carbonyl source |

| Triethylamine | 3.3 mmol | Base catalyst |

| Methanol | 8 mL | Solvent |

| Yield | ~47–60% | (Varies by substituent) |

Basic: How is the compound characterized structurally?

Methodological Answer:

X-ray crystallography using programs like SHELXL or WinGX is critical for structural elucidation. For example, single-crystal diffraction data refinement (e.g., anisotropic displacement parameters) confirms the planar geometry of the coumarin core and spatial orientation of the fluoro substituent. NMR (¹H/¹³C) and IR spectroscopy validate functional groups, such as the ester carbonyl (C=O stretch at ~1730 cm⁻¹) and fluorinated aromatic protons (δ 7.2–8.1 ppm) .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

Use chemical-resistant gloves (nitrile) and a P95 respirator for particulate filtration. Work in a fume hood to avoid inhalation. In case of skin contact, wash immediately with soap and water. Consult safety data sheets (SDS) for spill management, which may include inert absorbents like vermiculite. No carcinogenic classification is reported, but acute toxicity data should be verified experimentally .

Advanced: What reaction mechanisms enable derivatization of the coumarin-propanoate scaffold?

Methodological Answer:

The α,β-unsaturated ketone in the coumarin core undergoes Michael additions, while the ester group is susceptible to hydrolysis (acid/base) or reduction (LiAlH₄ → alcohol). For example:

- Oxidation : The 3-hydroxy group on chromen-4-one can be oxidized to a ketone using KMnO₄.

- Substitution : Fluorine at the 6-position may undergo nucleophilic aromatic substitution with amines/thiols under catalytic conditions.

Mechanistic studies require monitoring via TLC and LC-MS to track intermediate formation .

Advanced: What challenges arise during crystallographic refinement of this compound?

Methodological Answer:

High-resolution data (d-spacing < 1.0 Å) is essential to resolve disorder in the ethyl ester side chain. SHELXL refinement parameters (e.g., ISOR restraints) mitigate anisotropic thermal motion artifacts. Twinning or pseudo-symmetry in the crystal lattice may necessitate using the TWIN/BASF commands in SHELX .

Advanced: How can contradictory spectroscopic data be resolved?

Methodological Answer:

Contradictions in ¹³C NMR shifts (e.g., carbonyl carbons) often stem from solvent polarity or tautomerism. For example, DMSO-d₆ may stabilize enol forms, altering peak positions. Cross-validate with DFT-calculated chemical shifts (Gaussian/B3LYP/6-31G**) and HSQC experiments to assign ambiguous signals .

Advanced: What computational tools optimize reaction conditions for scale-up?

Methodological Answer:

Density Functional Theory (DFT) models predict transition states for key steps like cyclization. Software like Gaussian or ORCA calculates activation energies to optimize temperature (e.g., reflux vs. RT) and solvent polarity. Monte Carlo simulations assess steric effects in multicomponent reactions .

Advanced: How do substituents influence the compound’s bioactivity?

Methodological Answer:

The 6-fluoro group enhances electron-withdrawing effects, increasing electrophilicity for enzyme inhibition (e.g., kinase assays). Methylation at the ethyl ester reduces hydrolysis rates in physiological pH. SAR studies require IC₅₀ profiling against target proteins and comparative molecular docking (AutoDock Vina) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.